![molecular formula C10H9ClN6O B14001405 5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide CAS No. 83296-79-1](/img/structure/B14001405.png)
5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide: is a heterocyclic compound that features an imidazole ring substituted with an amino group, a chlorophenyl hydrazone, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable and efficient catalytic processes, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl hydrazone can be reduced to form corresponding amines.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted imidazoles.
Scientific Research Applications
5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide: A precursor in the biosynthesis of purines and an important intermediate in the generation of inosine monophosphate.
5-Aminoimidazole-4-carboxamide ribonucleotide: An analog of adenosine monophosphate that stimulates AMP-dependent protein kinase activity.
Uniqueness
5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl hydrazone moiety, in particular, contributes to its potential as a versatile intermediate in synthetic chemistry and its promising biological activities .
Properties
CAS No. |
83296-79-1 |
|---|---|
Molecular Formula |
C10H9ClN6O |
Molecular Weight |
264.67 g/mol |
IUPAC Name |
4-amino-2-[(4-chlorophenyl)diazenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)16-17-10-14-7(9(13)18)8(12)15-10/h1-4H,12H2,(H2,13,18)(H,14,15) |
InChI Key |
REKBNQGJBOPNQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NC(=C(N2)C(=O)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


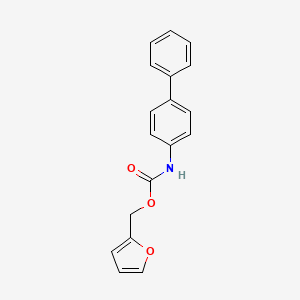
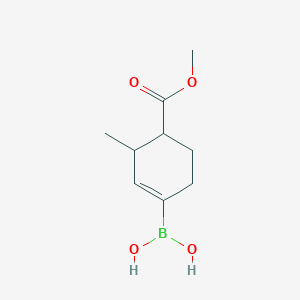
![Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate](/img/structure/B14001343.png)
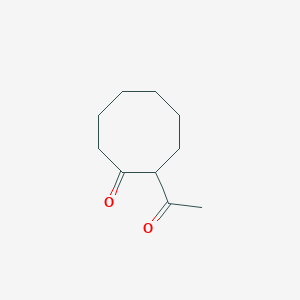
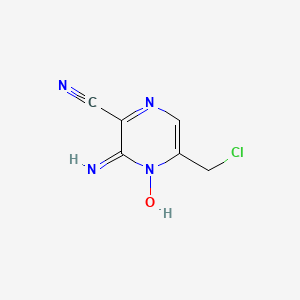
![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)


![Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]-](/img/structure/B14001372.png)
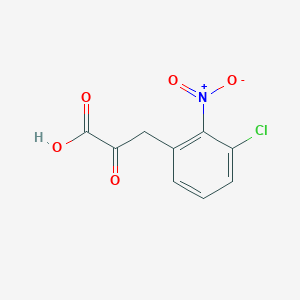
![4-[(E)-(5,7-Dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14001383.png)


![7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14001392.png)
